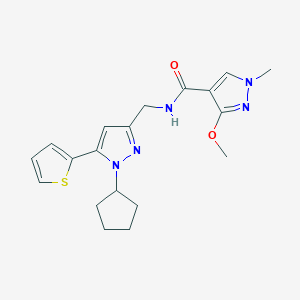
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazole ring, a cyclopentyl group, and a methoxy-substituted carboxamide moiety, suggests various biological activities. This article explores the biological activity of this compound based on available research findings.
Structural Overview
The compound can be represented by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5O2S |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 1421469-51-3 |
The structural features include a thiophene ring and a methoxy group, which contribute to its biological interactions and pharmacological properties.
1. Anticancer Properties
Research has shown that pyrazole derivatives exhibit promising anticancer activities. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values indicating significant antiproliferative activity. The mechanism often involves the modulation of caspase pathways, which are crucial for apoptosis in cancer cells .
2. Anti-inflammatory Effects
Compounds with similar structural motifs have been reported to interact with inflammatory pathways. The presence of the pyrazole ring may influence the modulation of specific enzymes or receptors involved in inflammation, providing therapeutic benefits in conditions characterized by excessive inflammatory responses.
3. Neuropharmacological Potential
The compound's ability to act as a positive allosteric modulator of mGluR5 (metabotropic glutamate receptor 5) suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and anxiety disorders. Its structural characteristics may enhance its efficacy in modulating neurotransmitter systems, thereby influencing mood and cognitive functions.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Cytotoxicity Assessment : A study evaluated various pyrazole analogs for their cytotoxic effects on cancer cell lines, revealing that certain modifications significantly enhance their activity against MCF-7 cells with IC50 values as low as 39.70 µM .
- Enzyme Inhibition : Another research highlighted the inhibition of metabolic enzymes relevant to neurodegenerative diseases by pyrazole derivatives, showcasing their potential in addressing conditions like Alzheimer's disease through selective inhibition patterns .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-N'-(pyrazol-3-yloxy)-urea | C17H18ClN3O2 | Anticancer activity |
| N-(5-methylpyrazol-3-yloxy)-N'-(4-methoxyphenyl)urea | C20H22FN3O2S | Inhibition of inflammatory pathways |
| N-(1-cyclopentyl)-N'-(pyrazol-3-yloxy)carboxamide | C21H22FN3O2S | Positive allosteric modulation of mGluR5 |
属性
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-23-12-15(19(22-23)26-2)18(25)20-11-13-10-16(17-8-5-9-27-17)24(21-13)14-6-3-4-7-14/h5,8-10,12,14H,3-4,6-7,11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQGKINDTBZZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














